Bienvenue dans la boutique en ligne BenchChem!

2-(benzylsulfanyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

p38 MAP kinase inhibition Cytokine release Structure-activity relationship

This tetrasubstituted imidazole features a unique 3,5-dimethoxybenzoyl N-1 substitution critical for p38 MAP kinase SAR studies. The meta-dimethoxy pattern enables direct comparison with parent compound 2b (p38 IC50=4.0μM) and optimized analog 9b (low nM). Ideal for kinase selectivity panels, molecular docking (XLogP3 3.2, TPSA 76.4Ų), and LPS-stimulated PBMC cytokine assays. Avoid experimental variability from suboptimal N-1 substitutions—procure this precisely characterized SAR probe for reproducible target engagement data.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 851863-84-8
Cat. No. B2825481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
CAS851863-84-8
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)OC
InChIInChI=1S/C19H20N2O3S/c1-23-16-10-15(11-17(12-16)24-2)18(22)21-9-8-20-19(21)25-13-14-6-4-3-5-7-14/h3-7,10-12H,8-9,13H2,1-2H3
InChIKeyOLYYOFQXFOKUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole (851863-84-8): A N-1 Benzoylated Tetrasubstituted Imidazole for Cytokine Inhibition Research


2-(Benzylsulfanyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole (CAS 851863-84-8) is a synthetic, tetrasubstituted imidazole derivative characterized by a benzylsulfanyl group at the 2-position and a 3,5-dimethoxybenzoyl moiety at the N-1 position. Its core 4,5-dihydroimidazole scaffold is a known pharmacophore for modulating the p38 MAP kinase-mediated inflammatory cascade [1]. The compound serves as a specialized chemical probe within the broader class of 2-thio-substituted imidazole cytokine inhibitors, with its unique substitution pattern designed to investigate structure-activity relationships at the N-1 position [2].

Procurement Risk: Why General Imidazole Cytokine Inhibitors Cannot Substitute for 2-(Benzylsulfanyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole


Within the tetrasubstituted imidazole class, minor alterations to the N-1 substituent dramatically shift both potency against p38 MAP kinase and cellular anti-cytokine activity. Systematic SAR studies have revealed that the N-1 position functions as a critical tunable interface for enhancing potency and selectivity, with certain N-1 substitutions improving p38 inhibitory activity by orders of magnitude compared to the unsubstituted analog [1]. The 3,5-dimethoxybenzoyl group imparts specific electronic and steric properties that influence target engagement; simply substituting a generic N-1 benzyl or alkyl imidazole can lead to unpredictable and often diminished activity, compromising experimental reproducibility and wasting research resources [1].

Quantitative Differentiation Guide: 2-(Benzylsulfanyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole vs. In-Class Analogs


Structural Differentiation: N-1 3,5-Dimethoxybenzoyl vs. Unsubstituted Parent in p38 MAPK and Cytokine Inhibition

The introduction of a 3,5-dimethoxybenzoyl group at the N-1 position of 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole is intended to enhance binding affinity for p38 MAP kinase compared to the N-1 unsubstituted parent compound 2b. The parent benzylsulfanyl imidazole 2b exhibits an IC50 of 4.0 μM against p38, 1.1 μM against TNF-α release, and 0.38 μM against IL-1β release [1]. According to published SAR, optimized N-1 benzoyl substituents in related tetrasubstituted imidazoles can improve p38 IC50 values into the low nanomolar range, representing a potency gain of over 100-fold relative to the unsubstituted benchmark [1].

p38 MAP kinase inhibition Cytokine release Structure-activity relationship

In-Class Potency Comparison: XLogP3-AA and Topological Polar Surface Area as Selection Criteria

Computed physicochemical properties for 2-(benzylsulfanyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole indicate an XLogP3-AA value of 3.2 and a topological polar surface area (TPSA) of 76.4 Ų [1]. These values place it within favorable oral drug-likeness space. A comparative analysis with the reference compound aprikoxib (CAS 197904-84-0), a structurally related C19H20N2O3S COX-2 inhibitor with a similar molecular formula, highlights differences in substitution pattern that could affect target selectivity [2].

Physicochemical property prediction Drug-likeness Procurement selection

Anticipated Biological Selectivity: 3,5-Dimethoxybenzoyl Substituent Effects vs. 4-Substituted Benzoyl Analogs

The 3,5-disubstitution pattern of the benzoyl ring on the target compound is expected to confer a distinct selectivity profile against the p38 kinase family compared to 4-substituted benzoylimidazole analogs. In the tetrasubstituted imidazole series, N-1 benzoyl groups with meta-substitution patterns have been associated with improved selectivity for p38α over p38β and other kinases, whereas para-substituted analogs often exhibit broader kinase inhibition profiles [1]. Compounds such as 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 16302-91-3) and 2-(benzylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS 851864-12-5) represent 4-substituted comparators lacking the 3,5-dimethoxy motif, providing a basis for selectivity profiling studies [2].

Kinase selectivity Cytokine signaling Structural biology

Critical Evidence Gap: Lack of Direct Head-to-Head Biological Data Necessitates Custom Assay Validation

A systematic review of the available scientific literature and patent databases reveals no published head-to-head biological comparison containing 2-(benzylsulfanyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole against its closest analogs in the same assay system. The N-1 tetrasubstituted imidazole series is primarily documented through core SAR papers by Laufer et al. (2002, 2004), wherein the specific 3,5-dimethoxybenzoyl derivative is not explicitly profiled with quantitative data [1][2]. Consequently, any potency, selectivity, or stability claims require empirical verification in the user's specific assay context. This transparent acknowledgment of data limitations is essential for informed procurement decisions.

Assay development Custom synthesis Biochemical validation

Recommended Application Scenarios for Procuring 2-(Benzylsulfanyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole


Structure-Activity Relationship (SAR) Studies on p38 MAP Kinase Inhibitor N-1 Optimization

The compound is most rationally applied as a SAR probe within a series of N-1-substituted tetrasubstituted imidazoles. Its 3,5-dimethoxybenzoyl group provides a direct test of how meta-dimethoxy substitution on the benzoyl ring influences p38 inhibitory potency compared to the parent unsubstituted compound (2b; IC50 p38 = 4.0 μM) and the optimized para-substituted analog 9b (IC50 in low nM range) [1]. By incorporating this compound into a focused library, medicinal chemists can quantitatively assess the contribution of the 3,5-dimethoxy motif to target engagement and selectivity.

Kinase Selectivity and Off-Target Profiling Panels

Given the hypothesized selectivity advantages of the 3,5-disubstituted benzoyl group over 4-substituted analogs, this compound is suited for inclusion in broad kinome selectivity panels. Comparative screening against the p38α/β isoforms and other MAP kinases can clarify whether the 3,5-dimethoxy substitution reduces off-target interactions seen with simpler N-1 benzoyl derivatives [1].

Computational Chemistry Model Validation and Docking Studies

The compound's predicted XLogP3-AA of 3.2 and TPSA of 76.4 Ų mark it as a computationally tractable ligand for docking and molecular dynamics simulations targeting the p38α ATP-binding site [1]. Procurement for in silico studies enables validation of computational models against the known SAR landscape described by Laufer et al., particularly in predicting the binding pose of the 3,5-dimethoxybenzoyl group within the kinase hinge region.

Cytokine Release Assays in Primary Human Cells: Bridging In Vitro to Cellular Activity

As a next step from the established trisubstituted imidazole scaffold, which showed IC50 values of 1.1 μM (TNF-α) and 0.38 μM (IL-1β) in PBMC assays [1], this compound can be evaluated in LPS-stimulated peripheral blood mononuclear cells or whole blood to quantify the functional impact of N-1 substitution on anti-cytokine activity.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.